N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide
Overview
Description
N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H11N3O3S It is a nitroaromatic compound that contains both nitro and sulfonamide functional groups
Mechanism of Action
Target of Action
N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide, also known as N-methyl-4-nitroaniline (MNA), is primarily used as a stabilizer for energetic materials, particularly in the synthesis of insensitive explosives
Mode of Action
The mode of action of MNA is primarily related to its role as a stabilizer. It enhances the thermal stability of materials such as nitrocellulose (NC), a highly flammable polymer used in various military and civilian applications . MNA’s interaction with NC significantly increases the thermal decomposition activation energy of the composite, indicating an increase in the thermal stability of NC .
Biochemical Pathways
It’s known that mna can interact with other compounds to form intermediate products
Result of Action
The primary result of MNA’s action is the enhancement of the thermal stability of materials like NC. This increased stability can significantly extend the storage life of these materials . For instance, the addition of MNA as a stabilizer can extend the storage life of NC from 10.57 to 24.9 years at ambient temperature (298.15 K), with the life extension rate reaching 135.6% .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MNA. For example, the temperature can affect the thermal stability of NC when MNA is used as a stabilizer . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to produce 4-methylamino-3-nitrobenzoic acid. This intermediate is then subjected to acylation with thionyl chloride to form 4-(methylamino)-3-nitrobenzoyl chloride. Finally, the benzoyl chloride derivative reacts with methylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The total yield of the final product can reach up to 97.5% .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Reduction: The major product of reduction is N-methyl-4-(methylamino)-3-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(methylamino)-3-nitrobenzamide
- N-methyl-4-(methylamino)-3-nitrobenzoic acid
- N-methyl-4-(methylamino)-3-nitrobenzoyl chloride
Uniqueness
N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-9-7-4-3-6(16(14,15)10-2)5-8(7)11(12)13/h3-5,9-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJVXIKQMVCDHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229811 | |
Record name | N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834353 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68502-28-3 | |
Record name | N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68502-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(METHYLAMINO)-N-METHYL-3-NITROBENZENESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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